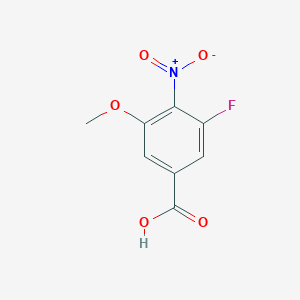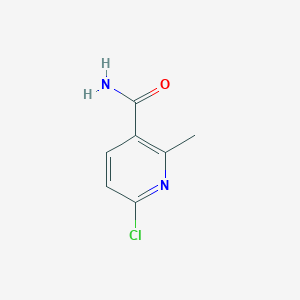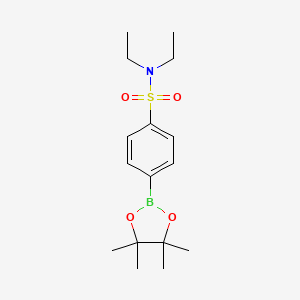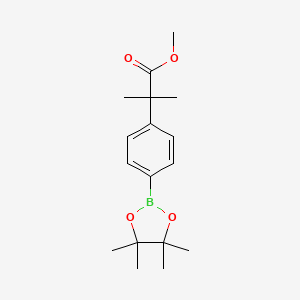
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Descripción general
Descripción
“1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is a chemical compound that has been studied in various scientific research . It is involved in several chemical reactions and has potential applications in different fields of chemistry .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. The π–cation interaction between the aromatic substituent of the ligand and the Cu (II) center was proved by X-ray diffraction analysis and shown to be crucial for enantioselective control .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For example, a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cyclobutanone oxime esters is developed . This reaction provides a direct approach to diverse cyanoalkylsulfonylated benzoxepines in moderate to good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and depend on the specific conditions under which the compound is studied. More detailed information about its properties can be found in specialized databases .Aplicaciones Científicas De Investigación
Photo-Reorganization Studies
- Photo-Reorganization in Methanol : A study by Dalal et al. (2017) explored photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, including compounds with allyloxy and benzyloxy groups, under UV light. This process led to the formation of angular pentacyclic compounds, indicating the potential of such molecules in synthesizing complex organic structures.
Catalysis and Synthesis
- Palladium(0)-Catalyzed Synthesis : Research by Massacret et al. (1999) demonstrates the use of palladium(0) complexes in catalyzing reactions with various substituted benzene-1,2-diols, including those with allyloxy groups. This study highlights the role of these compounds in facilitating complex chemical reactions.
Supramolecular Networks
- Supramolecular Liquid-Crystalline Networks : Kihara et al. (1996) in their study presented in Chemistry of Materials developed supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules, where allyloxy and benzyloxy groups played a significant role. This research contributes to the understanding of molecular self-assembly in creating structured materials.
Liquid Crystalline Polysiloxanes
- Synthesis and Properties in Polymers : A study by Bracon et al. (2000) investigated the synthesis of monomers containing allyloxy groups and their incorporation into liquid crystalline polysiloxanes. These findings are significant for the development of materials with specific thermal and optical properties.
Gas-Liquid Chromatography
- Stationary Phases in Chromatography : Naikwadi et al. (1980) explored the use of liquid crystalline compounds, including those with allyloxy groups, as stationary phases in gas-liquid chromatography. The study, detailed in Journal of Chromatography A, highlights their application in separating complex chemical mixtures.
Cross-Coupling Reactions
- Phosphaalkenes Palladium(II) Complexes : Research by Deschamps et al. (2007) demonstrated the use of 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions. This study underlines the importance of such compounds in facilitating important organic reactions.
Mecanismo De Acción
Mode of Action
The compound 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene has been used in a visible light photocatalyzed or metal-catalyzed three-component cyanoalkylsulfonylation reaction . This reaction involves the interaction of the compound with potassium metabisulfite and cyclobutanone oxime esters . The compound’s mode of action in this context is likely to involve the formation of a complex with these reactants, facilitating the reaction process.
Biochemical Pathways
The compound is involved in a visible light photocatalyzed cascade sulfonylation/cyclization with sulfonyl chlorides . This reaction leads to the synthesis of sulfonated benzoxepines .
Result of Action
The result of the compound’s action in the mentioned reactions is the synthesis of diverse cyanoalkylsulfonylated benzoxepines and sulfonated benzoxepines . These products are formed in moderate to good yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a photocatalyst like Eosin Y and a base like Na2CO3 is necessary for the compound’s involvement in the mentioned reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylmethoxy-4-(2-prop-2-enoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOWRYTIJQKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)



![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)

![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)




![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)

